5-Ethylidenefuran-2(5H)-one
Overview
Description
5-Ethylidenefuran-2(5H)-one: is an organic compound belonging to the furan family It is characterized by a furan ring with an ethylidene group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylidenefuran-2(5H)-one typically involves the reaction of furan derivatives with ethylidene precursors under controlled conditions. One common method is the condensation of furan-2(5H)-one with acetaldehyde in the presence of a base catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the ethylidene group.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced catalytic systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Ethylidenefuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethylidene group to an ethyl group, resulting in the formation of 5-ethylfuran-2(5H)-one.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: 5-Ethylfuran-2(5H)-one.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
5-Ethylidenefuran-2(5H)-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Ethylidenefuran-2(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The ethylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further influencing biological activity.
Comparison with Similar Compounds
Similar Compounds
Furan-2(5H)-one: Lacks the ethylidene group, resulting in different reactivity and applications.
5-Methylfuran-2(5H)-one: Contains a methyl group instead of an ethylidene group, leading to variations in chemical behavior.
5-Phenylfuran-2(5H)-one:
Uniqueness
5-Ethylidenefuran-2(5H)-one is unique due to the presence of the ethylidene group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
(5E)-5-ethylidenefuran-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c1-2-5-3-4-6(7)8-5/h2-4H,1H3/b5-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTPQJCPHOHKMF-GORDUTHDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C=CC(=O)O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\C=CC(=O)O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3690-50-4, 74796-69-3 | |
Record name | 2(5H)-Furanone, 5-ethylidene- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003690504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(5H)-Furanone, 5-ethylidene-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074796693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-ethylidenefuran-2(5H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.910 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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